(Z)-N'-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a carbohydrazonoyl cyanide moiety, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Chlorophenyl and Methoxyphenyl Groups: The chlorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Carbohydrazonoyl Cyanide Moiety: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbohydrazonoyl cyanide moiety, converting it to corresponding amines or hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and hydrazones.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways involving thiazole derivatives.
Medicine
In medicinal chemistry, (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, while the carbohydrazonoyl cyanide moiety can participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(3-chlorophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
- (Z)-N’-(3-methoxyphenyl)-4-(3-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide
- (Z)-N’-(4-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
Uniqueness
The uniqueness of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(2Z)-N-(3-chloroanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-24-15-7-2-4-12(8-15)17-11-25-18(21-17)16(10-20)23-22-14-6-3-5-13(19)9-14/h2-9,11,22H,1H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJSKKBPUNRSO-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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